molecular formula C11H8ClNO2 B1347208 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline CAS No. 50593-65-2

8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline

Cat. No. B1347208
CAS RN: 50593-65-2
M. Wt: 221.64 g/mol
InChI Key: FMBGYAMLOKMHFK-UHFFFAOYSA-N
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Description

“8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline” is a chemical compound with the molecular formula of C12H8ClNO21. It is a quinoline derivative that belongs to the class of cyclic organic nitrogen compounds1. The compound has gained attention for its pharmacological potential, particularly as a potential drug for the treatment of various diseases1.



Synthesis Analysis

The synthesis of quinoline derivatives, including “8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline”, can be achieved through several steps2. For instance, six quinoline derivatives containing quaternary ammonium salts and acyl chloride groups were synthesized from ethyl 8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate2. Another method involves the visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate3.



Molecular Structure Analysis

The molecular structure of “8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline” is characterized by the presence of a quinoline ring, which is a type of nitrogen-containing heterocycle2. The compound also contains a chlorine atom, which is attached to the eighth carbon of the quinoline ring2.



Chemical Reactions Analysis

Quinoline derivatives, including “8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline”, can participate in a wide array of chemical transformations3. For example, they can undergo radical bromination reactions3. In addition, they can be used as intermediates in the synthesis of other compounds, such as symmetrical 2-quinolylmethoxyphenyl-containing diethers3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline” are not explicitly mentioned in the search results. However, it is known that the compound is a solid4.


Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Yang Li (2015) demonstrated the effective visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate using N-bromosuccinimide, showcasing an improvement in yield and reduction in byproduct formation compared to previous methods. This process was key in developing symmetrical 2-quinolylmethoxyphenyl-containing diethers (Yang Li, 2015).
  • Li Yan (2014) also explored a similar visible light-induced radical bromination process, emphasizing the efficiency of this method for synthesizing bromomethyl-substituted ethyl [1,3]dioxolo[4,5-g]quinoline derivatives (Li Yan, 2014).

Applications in Heterocyclic Compound Synthesis

  • Raphaël Labruère et al. (2013) developed a method for synthesizing furo[3,4‐b]quinolin‐1(3H)‐one scaffolds, derived from γ-lactone‐fused quinolin‐4(1H)‐ones, with potential applications in antitumor drug discovery (Raphaël Labruère et al., 2013).
  • In 2019, Diksha Bhardwaj, Aakash Singh, and Ruby Singh described an eco-compatible sonochemical synthesis of 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-ones using green TiO2, highlighting the environmental benefits of this method (Diksha Bhardwaj, Aakash Singh, Ruby Singh, 2019).

Novel Synthetic Approaches and Potential Applications

  • Divyang M. Patel and H. Patel (2019) demonstrated a novel one-pot pseudo four-component reaction for the synthesis of functionalized 6,8-dihydro-1'H,5H-spiro[[1,3]dioxolo[4,5-g]quinoline-7,5'-pyrimidine]-2',4',6' (3'H)-trione derivatives, emphasizing the method's efficiency andsustainability. This approach could be relevant for creating new chemical libraries for screening activities, including potential anticancer applications (Divyang M. Patel, H. Patel, 2019).

Potential for Biological Applications

  • Tuanjie Li et al. (2015) developed a catalyst-free synthesis of 6,9-dihydro-[1,3]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones, novel analogues of podophyllotoxins, demonstrating potential for anticancer activity. This methodology is notable for its excellent yields, short reaction times, simple workup procedure, and minimal environmental impact, making it significant for the development of new therapeutic agents (Tuanjie Li, Ting-Feng Lu, Chenxia Yu, Changsheng Yao, 2015).

Conformational Analysis

  • Paola Cuervo et al. (2009) conducted a study on the conformational and configurational disorder in various dioxoloquinolinone derivatives. Their research provided insights into the molecular structure and interactions, such as hydrogen bonding and pi-stacking, which are crucial for understanding the physical and chemical properties of these compounds (Paola Cuervo, R. Abonía, J. Cobo, C. Glidewell, 2009).

Safety And Hazards

The safety and hazards associated with “8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline” are not explicitly mentioned in the search results. However, it is always important to handle chemical compounds with care and to follow appropriate safety protocols.


properties

IUPAC Name

8-chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-6-2-8(12)7-3-10-11(15-5-14-10)4-9(7)13-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBGYAMLOKMHFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C3C(=CC2=N1)OCO3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90318520
Record name 8-chloro-6-methyl[1,3]dioxolo[4,5-g]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline

CAS RN

50593-65-2
Record name NSC332381
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332381
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-chloro-6-methyl[1,3]dioxolo[4,5-g]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Shah, TL Su - 2009 - core.ac.uk
This is to certify that the present work submitted for the Ph. D. Degree of Saurashtra University by Mr. Rajesh B. Kakadiya has been the result of work carried out under my supervision …
Number of citations: 0 core.ac.uk

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